molecular formula C24H25N3S B2513658 (2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 476676-94-5

(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

Cat. No.: B2513658
CAS No.: 476676-94-5
M. Wt: 387.55
InChI Key: RQSWAANPKSWKOY-RCCKNPSSSA-N
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Description

(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C24H25N3S and its molecular weight is 387.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Activity

The compound belongs to a class of chemicals that often exhibit significant biological activity due to their complex molecular structure, which includes an amino group attached to an ethylphenyl moiety and a thiazole ring. Such structures are commonly explored for their potential as pharmaceutical agents.

Thiazole Derivatives and Biological Activities

Thiazole derivatives, a core component of this compound, are known for their wide range of biological activities. They have been investigated for their potential in treating various diseases due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antihypertensive activities. For instance, thiazolidinone derivatives have been studied for their calcium antagonistic activity, which is crucial for managing conditions related to calcium overload and oxidative stress in cells (Kato et al., 1999). Furthermore, thiazoles have been synthesized and evaluated for their antimicrobial activities, indicating their potential in combating microbial infections (Wardkhan et al., 2008).

Antihypertensive Properties

Certain thiazole derivatives, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have been synthesized and shown to possess antihypertensive activity, which suggests the potential cardiovascular benefits of compounds with similar structures (Turner et al., 1988).

Synthetic Applications and Modifications

The complex structure of "(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile" offers multiple sites for chemical modifications, which can lead to the synthesis of novel compounds with potentially enhanced biological activities. Studies on similar compounds have explored various synthetic routes and modifications to optimize their biological efficacy and reduce toxicity (Sokolov & Aksinenko, 2010).

Properties

IUPAC Name

(E)-3-(4-ethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-4-18-7-11-22(12-8-18)26-15-21(14-25)24-27-23(16-28-24)20-9-5-19(6-10-20)13-17(2)3/h5-12,15-17,26H,4,13H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWAANPKSWKOY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.